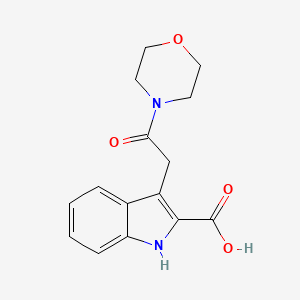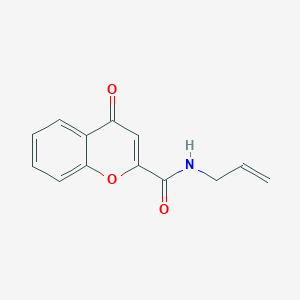![molecular formula C15H19N3O2 B7539275 Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a significant impact on various biological pathways.
作用機序
Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone acts as a selective inhibitor of GSK-3 by binding to its ATP-binding site. This leads to the inhibition of GSK-3 activity, which in turn modulates various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to have an impact on various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3, which leads to the modulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to have an impact on various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
実験室実験の利点と制限
Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone has several advantages for lab experiments. It has been shown to have a high potency and selectivity for GSK-3 inhibition. It has also been shown to have good bioavailability and pharmacokinetic properties. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects, which may affect the interpretation of the results. It is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the study of Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone. It has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, cancer, and diabetes. Further studies are needed to explore the potential of this compound in these diseases. There is also a need for the development of more potent and selective GSK-3 inhibitors. The use of this compound in combination with other compounds may also be explored to enhance its therapeutic efficacy. Finally, more studies are needed to explore the safety and toxicity of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It acts as a selective inhibitor of GSK-3, leading to the modulation of various biological pathways. This compound has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the study of this compound, and further studies are needed to explore its potential therapeutic applications in various diseases.
合成法
Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone can be synthesized through a multistep process involving the reaction of cyclopropylamine with 3,4-dimethoxybenzaldehyde. The intermediate product is then reacted with 6-methylpyridine-3-carboxylic acid to form the target molecule. The synthesis method has been optimized to obtain a high yield of the desired product with good purity.
科学的研究の応用
Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant impact on the activity of the enzyme called glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of GSK-3, leading to the modulation of various biological pathways.
特性
IUPAC Name |
cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-2-3-13(10-16-11)15(20)18-8-6-17(7-9-18)14(19)12-4-5-12/h2-3,10,12H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGTUJYUNBHOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)


![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)


![N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7539251.png)
![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)
![2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7539272.png)
![N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)